molecular formula C11H15Br2O3PS B15219853 O-(2,4-Dibromophenyl) O-ethyl S-propyl phosphorothioate

O-(2,4-Dibromophenyl) O-ethyl S-propyl phosphorothioate

Cat. No.: B15219853
M. Wt: 418.08 g/mol
InChI Key: ULXWTNNUJQZNKI-UHFFFAOYSA-N
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Description

O-(2,4-Dibromophenyl) O-ethyl S-propyl phosphorothioate is an organophosphate compound characterized by a phosphorothioate core with substituents including a 2,4-dibromophenyl group, an ethyl group, and a propyl thiolate moiety. Organophosphates of this class are primarily used as insecticides or acaricides, leveraging their ability to inhibit acetylcholinesterase in target pests .

Key physicochemical attributes inferred from analogs include:

  • Molecular formula: C11H14Br2O3PS (inferred from structural analogs like O-(2,4-Dibromo-6-chlorophenyl) O-ethyl S-propyl phosphorothioate, which has a molecular formula of C11H14Br2ClO3PS ).
  • Stability: Likely resistant to hydrolysis and photolysis due to bromine’s electron-withdrawing effects, though less so than chlorinated analogs like profenofos .
  • Solubility: Expected low water solubility, similar to profenofos, due to bulky aromatic and alkyl groups .

Properties

Molecular Formula

C11H15Br2O3PS

Molecular Weight

418.08 g/mol

IUPAC Name

2,4-dibromo-1-[ethoxy(propylsulfanyl)phosphoryl]oxybenzene

InChI

InChI=1S/C11H15Br2O3PS/c1-3-7-18-17(14,15-4-2)16-11-6-5-9(12)8-10(11)13/h5-6,8H,3-4,7H2,1-2H3

InChI Key

ULXWTNNUJQZNKI-UHFFFAOYSA-N

Canonical SMILES

CCCSP(=O)(OCC)OC1=C(C=C(C=C1)Br)Br

Origin of Product

United States

Preparation Methods

The synthesis of O-(2,4-Dibromophenyl) O-ethyl S-propyl phosphorothioate typically involves the reaction of 2,4-dibromophenol with diethyl phosphorochloridothioate in the presence of a base such as pyridine. The reaction proceeds under controlled conditions to yield the desired product . Industrial production methods often involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods may also incorporate additional purification steps to ensure the compound’s purity and effectiveness.

Chemical Reactions Analysis

O-(2,4-Dibromophenyl) O-ethyl S-propyl phosphorothioate undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the phosphorothioate group to a phosphate group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The primary mechanism of action for O-(2,4-Dibromophenyl) O-ethyl S-propyl phosphorothioate involves the inhibition of acetylcholinesterase, an enzyme crucial for nerve function in insects. By inhibiting this enzyme, the compound disrupts the normal transmission of nerve impulses, leading to paralysis and death of the pest . This mechanism is similar to other organophosphate insecticides, which target the nervous system of pests.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related organophosphates, focusing on substituents, applications, toxicity, and degradation pathways.

Structural and Physicochemical Properties

Compound Name Molecular Formula Substituents (Phenyl Ring) Molecular Weight Key Features
O-(2,4-Dibromophenyl) O-ethyl S-propyl phosphorothioate C11H14Br2O3PS (inferred) 2-Br, 4-Br ~452 (estimated) High halogenation; potential persistence
Profenofos C11H15BrClO3PS 4-Br, 2-Cl 373.63 Broad-spectrum insecticide; restricted use in some regions
O-(2,4-Dibromo-6-chlorophenyl) O-ethyl S-propyl phosphorothioate C11H14Br2ClO3PS 2-Br, 4-Br, 6-Cl 452.53 Research intermediate; higher halogen content
Chlorpyrifos C9H11Cl3NO3PS 3,5,6-trichloropyridinyl 350.59 Systemic insecticide; high environmental persistence

Notes:

  • Profenofos’s 4-Br and 2-Cl configuration balances insecticidal activity with moderate environmental degradation .

Toxicity and Environmental Impact

Compound Acute Toxicity (Rat LD50) Environmental Degradation Pathways Key Metabolites
Profenofos 358–1178 mg/kg Hydrolysis, photolysis to 4-bromo-2-chlorophenol O-ethyl-O-(2-chloro-4-bromo-phenyl)-phosphate
Target Compound Not reported Likely slower degradation due to bromine Potential dibromophenol derivatives
Chlorpyrifos 135–163 mg/kg Microbial degradation to TCP (3,5,6-trichloro-2-pyridinol) TCP (persistent metabolite)

Notes:

  • Brominated metabolites (e.g., 4-bromo-2-chlorophenol) are associated with organoleptic taints in crops .
  • Profenofos’s moderate toxicity contrasts with chlorpyrifos’s higher acute risk, highlighting substituent-driven safety profiles.

Analytical Detection and Regulatory Status

  • Profenofos: Detected via GC-MS (characteristic ions: m/z 339, 314) and NMR . Classified as WHO Toxicity Class II; restricted in the U.S. but permitted in Brazil .
  • Target Compound: Likely requires similar GC-MS/NMR methods but distinct retention times/spectral signatures. Regulatory status unknown but may face scrutiny due to bromine content.

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